molecular formula C10H11ClN2 B13325746 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Cat. No.: B13325746
M. Wt: 194.66 g/mol
InChI Key: HAYFKIUROKUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine
  • 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)dihydropyridine
  • 2-Chloro-5-(pyridin-4-yl)pyridine

Uniqueness

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific substitution pattern and the presence of both chloro and tetrahydropyridinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

InChI

InChI=1S/C10H11ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-3,7,12H,4-6H2

InChI Key

HAYFKIUROKUGCU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CN=C(C=C2)Cl

Origin of Product

United States

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